molecular formula C20H23F3N4O B6523475 1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 931968-49-9

1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B6523475
CAS No.: 931968-49-9
M. Wt: 392.4 g/mol
InChI Key: ZVJSBTNHXRCDAI-UHFFFAOYSA-N
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Description

1-[2-(4-Phenylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea is a urea derivative characterized by two distinct pharmacophores:

  • A 4-phenylpiperazine moiety linked via an ethyl chain to the urea nitrogen.
  • A 2-(trifluoromethyl)phenyl group attached to the opposing urea nitrogen.

The piperazine group enhances solubility and bioavailability due to its basicity, while the trifluoromethyl (CF₃) group improves metabolic stability and lipophilicity, a common strategy in drug design .

Properties

IUPAC Name

1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O/c21-20(22,23)17-8-4-5-9-18(17)25-19(28)24-10-11-26-12-14-27(15-13-26)16-6-2-1-3-7-16/h1-9H,10-15H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJSBTNHXRCDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea is a compound of interest due to its potential pharmacological applications. The structural components of this compound suggest it may interact with various biological targets, particularly in the central nervous system and in infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20H21F3N4O
  • Molecular Weight : 390.4 g/mol

The presence of the trifluoromethyl group is significant for enhancing lipophilicity and possibly increasing the binding affinity to biological targets.

This compound exhibits multiple mechanisms of action:

  • Serotonin Receptor Modulation : The piperazine moiety suggests potential interactions with serotonin receptors, which are implicated in mood regulation and anxiety disorders.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, particularly against protozoan parasites like Cryptosporidium spp. In vitro studies show an effective concentration (EC50) of 2.1 μM against C. parvum .

Antiparasitic Activity

Several studies have evaluated the efficacy of this compound against Cryptosporidium infections:

  • In Vitro Studies : The compound demonstrated moderate potency with an EC50 value of 2.1 μM, indicating its potential as an antiparasitic agent .
  • In Vivo Models : Animal studies have shown that the compound is effective in reducing parasitic load in mouse models infected with C. parvum and C. hominis .

Cardiovascular Safety Profile

While investigating its pharmacological profile, attention has been given to the compound's effects on cardiac ion channels, particularly the hERG channel. It was found that at higher concentrations (10 μM), the compound could inhibit hERG channels, which raises concerns about potential cardiotoxicity .

Case Studies

A notable case study involved optimizing the linker and aryl tail regions of similar compounds to enhance their potency while minimizing cardiotoxic effects. A derivative showed improved selectivity for hERG channels while maintaining efficacy against Cryptosporidium, highlighting the importance of structural modifications for drug development .

Comparative Biological Activity

The following table summarizes key findings regarding the biological activity of this compound compared to related compounds:

Compound NameEC50 (μM)hERG Inhibition (%) at 10 μMNotes
This compound2.1Moderate (67%)Potential antiparasitic
Optimized Derivative (e.g., 2a)0.17Low (15%)Improved selectivity and potency

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences and similarities between the target compound and analogous urea derivatives:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound 2-(4-Phenylpiperazin-1-yl)ethyl; 2-(trifluoromethyl)phenyl Not reported Piperazine for solubility; CF₃ for stability -
1-(3-Chloro-4-fluorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9c) 3-Cl-4-F-phenyl; thiazolyl-piperazine 446.2 ([M+H]⁺) Halogenated phenyl; thiazole enhances π-π interactions
1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9d) 4-CF₃-phenyl; thiazolyl-piperazine 463.2 ([M+H]⁺) CF₃ group; thiazole-piperazine hybrid
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Pyrrole-carbonylphenyl; 4-OCH₃-phenyl Not reported Methoxy improves solubility; pyrrole enables H-bonding
FTBU-1 2-(3-Fluorophenyl)ethyl; benzimidazol-thiazole Not reported Fluorophenyl; benzimidazole-thiazole hybrid for rigidity
BGZH 4-Cl-3-CF₃-phenyl; 2-(4-sulfamoylphenyl)ethyl C₁₆H₁₅ClF₃N₃O₃S Sulfonamide group; dual halogen/CF₃ substitution

Key Observations

Piperazine Modifications: The target compound’s ethyl-linked piperazine offers conformational flexibility compared to thiazole-fused piperazine in 9c and 9d . Piperazine derivatives in (1-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)urea) and (quinoline-piperazine) highlight the versatility of this group in modulating solubility .

Trifluoromethyl Substitution :

  • The 2-CF₃-phenyl group in the target compound is distinct from the 4-CF₃-phenyl in 9d. Positional differences influence steric and electronic interactions with target proteins .
  • CF₃ groups in fluorinated pyrazoles () and BGZH () demonstrate enhanced metabolic resistance, a trait likely shared by the target compound .

Heterocyclic Additions :

  • Thiazole (9c, 9d) and benzimidazole (FTBU-1) moieties introduce planar, aromatic systems for target binding, absent in the target compound .
  • Pyrrole-carbonyl groups () may confer H-bonding capacity, contrasting with the target’s simpler phenyl-CF₃ design .

Synthetic Yields :

  • Compounds 9c and 9d were synthesized with yields >80%, suggesting efficient routes for urea derivatives with complex substituents .

Pharmacological and Physicochemical Implications

  • Solubility: Piperazine’s basicity counterbalances CF₃-induced hydrophobicity, a balance less pronounced in non-piperazine analogs like FTBU-1 .
  • Target Selectivity : Thiazole- or benzimidazole-containing compounds (9c, FTBU-1) may target kinases or GPCRs, whereas the target compound’s simpler structure could favor broader receptor interactions .

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